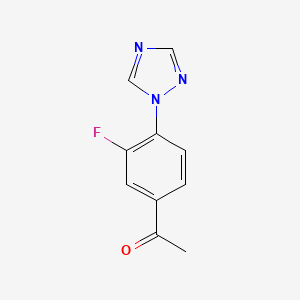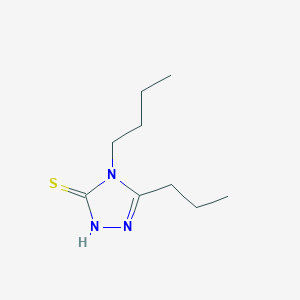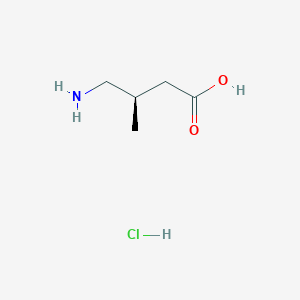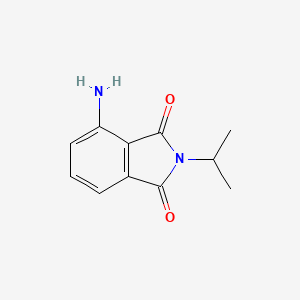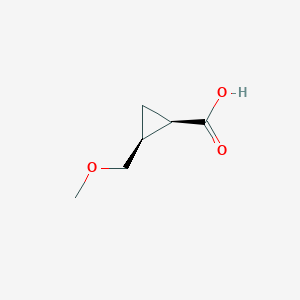
4-tert-butyl-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position of the imidazole ring
Vorbereitungsmethoden
The synthesis of 4-tert-butyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-tert-butyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The tert-butyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include nickel catalysts, molecular oxygen, and various oxidizing and reducing agents
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of functional materials and catalysts .
Wirkmechanismus
The mechanism of action of 4-tert-butyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and enzyme activities. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-tert-butyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives such as:
1H-imidazole-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-butyl-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and biological activity.
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: A more complex derivative with additional functional groups, used as a pharmaceutical intermediate .
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
5-tert-butyl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-6(10-5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
NFJDNWUPAUAFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
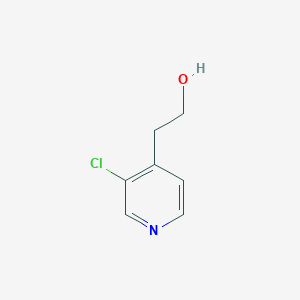
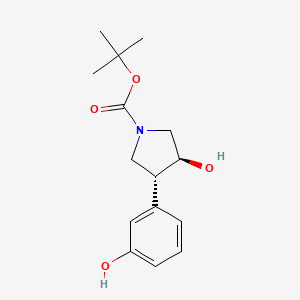

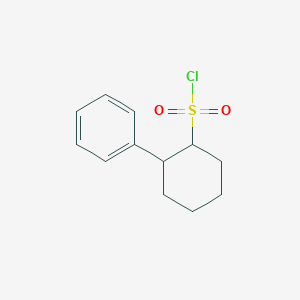
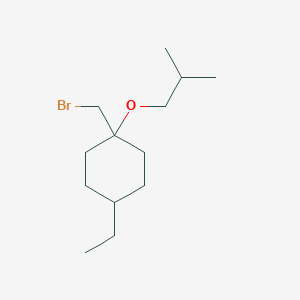
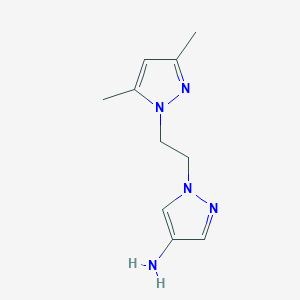
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
